Sinensol H
Description
Sinensol H is a hydroxybenzyl-phenanthrene derivative isolated from Spiranthes sinensis (a terrestrial orchid), a plant traditionally used in East Asian medicine . These compounds are noted for their cytotoxic and anti-inflammatory activities, though Sinensol H’s specific pharmacological profile remains less documented compared to its analogs (e.g., Sinensol A–G) .
Properties
Molecular Formula |
C35H30O6 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1,8-bis[(4-hydroxyphenyl)methyl]-7-methoxy-3-phenyl-9,10-dihydrophenanthrene-2,4,5-triol |
InChI |
InChI=1S/C35H30O6/c1-41-30-19-29(38)32-25(27(30)17-20-7-11-23(36)12-8-20)15-16-26-28(18-21-9-13-24(37)14-10-21)34(39)31(35(40)33(26)32)22-5-3-2-4-6-22/h2-14,19,36-40H,15-18H2,1H3 |
InChI Key |
AYCMOFRTAVBQIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C3=C(C(=C(C(=C3CC2)CC4=CC=C(C=C4)O)O)C5=CC=CC=C5)O)CC6=CC=C(C=C6)O |
Synonyms |
sinensol H |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
The table below summarizes key structural differences among Sinensol H’s closest analogs, primarily focusing on substituent positions (R1, R2, R3) and their botanical sources:
Key Observations :
- Substituent Patterns : Sinensol A–C feature methoxy (OMe) or hydroxybenzyl groups at R2, whereas Sinensol G (from G. uralensis) has dual hydroxybenzyl substitutions at R1 and R3 . Sinensol H’s structure is inferred to follow similar substitution trends but requires further elucidation.
- Species-Specific Biosynthesis : S. sinensis predominantly produces Sinensols A–F, while B. striata yields arundinaol and shancidin B, highlighting species-dependent metabolic pathways .
Critical Insights :
- Cytotoxicity : Sinensol A–F demonstrate cytotoxicity against glioma cells (MS-G2) but lack anti-HBeAg activity, suggesting selective targeting of cancer cells over viral proteins .
- Substituent Impact : Hydroxybenzyl groups enhance cytotoxicity, as seen in Sinensol G and shancidin B, whereas methoxy groups (e.g., Sinensol A) correlate with anti-inflammatory effects .
- Sinensol H’s Potential: While direct data is lacking, its structural kinship to Sinensol A–F implies possible cytotoxicity, warranting further investigation.
Q & A
How to formulate a research question on Sinensol H's mechanism of action using structured frameworks?
Methodological Answer: Adopt the PICO(T) framework to structure your question:
- Population/Problem : Biological systems or molecular targets (e.g., cancer cell lines, enzyme pathways).
- Intervention/Exposure : Sinensol H administration (specify concentration, delivery method).
- Comparator : Control groups (e.g., untreated cells, alternative compounds).
- Outcome : Measurable effects (e.g., apoptosis rate, enzymatic inhibition).
- Time/Type : Duration of exposure or study type (e.g., in vitro vs. in vivo).
Example: “How does Sinensol H (I) affect apoptosis (O) in triple-negative breast cancer cells (P) compared to paclitaxel (C) over 48 hours (T)?”
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .
Q. What experimental designs are optimal for studying Sinensol H's biochemical properties?
Methodological Answer:
- In vitro studies : Use dose-response assays (e.g., IC₅₀ calculations) with standardized cell lines. Include triplicate samples and negative/positive controls to mitigate variability .
- In vivo studies : Employ randomized controlled trials (RCTs) with appropriate sample sizes. For pharmacokinetics, use HPLC or LC-MS to quantify Sinensol H bioavailability .
| Design Aspect | Best Practices |
|---|---|
| Dose Selection | Pre-test cytotoxicity ranges (e.g., 0.1–100 µM). |
| Control Groups | Include vehicle controls (e.g., DMSO) and baseline comparators. |
| Replicates | Minimum n=3 per group to ensure statistical power. |
Q. How to ensure reproducibility in Sinensol H isolation and purification protocols?
Methodological Answer:
- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report solvent ratios, chromatography conditions (e.g., column type, flow rate), and purity validation methods (e.g., NMR, HPLC) .
- Data Sharing : Provide raw spectral data in supplementary materials, including peak assignments and baseline corrections. Cross-reference protocols with prior studies on structurally similar flavonoids .
Advanced Research Questions
Q. How to address contradictions in Sinensol H's pharmacological data across studies?
Methodological Answer:
- Source Analysis : Systematically compare variables such as:
- Cell line heterogeneity (e.g., HeLa vs. primary cells).
- Assay conditions (e.g., serum-free vs. serum-containing media).
- Compound stability (e.g., degradation under light/heat).
| Conflict Type | Resolution Strategy |
|---|---|
| Dose-Discrepancy | Replicate studies using harmonized protocols. |
| Opposite Outcomes | Conduct meta-analysis to identify moderators (e.g., pH, incubation time). |
Q. What advanced statistical methods are suitable for analyzing Sinensol H's dose-response relationships?
Methodological Answer:
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Machine Learning : Train predictive models (e.g., random forests) on multi-omics datasets to identify synergies between Sinensol H and other compounds .
- Uncertainty Quantification : Calculate confidence intervals for IC₅₀ values and use bootstrapping to assess robustness .
Q. How to synthesize findings from diverse methodologies in Sinensol H research?
Methodological Answer:
Q. How to design a longitudinal study assessing Sinensol H's chronic toxicity?
Methodological Answer:
- Population : Use genetically diverse animal models (e.g., C57BL/6 mice) to capture variability.
- Endpoints : Monitor biomarkers (e.g., liver enzymes, creatinine) at predefined intervals (e.g., 30, 60, 90 days).
- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size minimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
